molecular formula C7H13N3S B1593698 5-(1-Ethylpropyl)-1,3,4-thiadiazol-2-amine CAS No. 229003-14-9

5-(1-Ethylpropyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B1593698
CAS No.: 229003-14-9
M. Wt: 171.27 g/mol
InChI Key: UYCCDPREZYWEDA-UHFFFAOYSA-N
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Description

5-(1-Ethylpropyl)-1,3,4-thiadiazol-2-amine is an organic compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing a five-membered ring composed of three carbon atoms, one nitrogen atom, and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Ethylpropyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of thiosemicarbazide with an appropriate alkylating agent, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(1-Ethylpropyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole or other reduced forms.

    Substitution: The amine group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of alkylated, acylated, or sulfonylated derivatives.

Scientific Research Applications

5-(1-Ethylpropyl)-1,3,4-thiadiazol-2-amine has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of antimicrobial and anticancer drugs.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(1-Ethylpropyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors and signaling pathways, modulating various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(1-Methylpropyl)-1,3,4-thiadiazol-2-amine
  • 5-(1-Butyl)-1,3,4-thiadiazol-2-amine
  • 5-(1-Hexyl)-1,3,4-thiadiazol-2-amine

Uniqueness

5-(1-Ethylpropyl)-1,3,4-thiadiazol-2-amine is unique due to the presence of the ethylpropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity to molecular targets, and overall biological activity, making it a valuable compound for various research and industrial applications.

Biological Activity

5-(1-Ethylpropyl)-1,3,4-thiadiazol-2-amine is a compound belonging to the thiadiazole class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is characterized by the presence of nitrogen and sulfur atoms. The general structure can be represented as follows:

Thiadiazole R1N=NR2\text{Thiadiazole }R_1-N=N-R_2

Where R1R_1 and R2R_2 represent various substituents that can significantly influence biological activity.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Thiadiazoles are known for their antimicrobial properties. Studies have shown that derivatives of thiadiazoles exhibit significant antibacterial and antifungal activities. For instance, compounds structurally related to this compound have demonstrated effectiveness against various microbial strains .
  • Anticancer Properties : Research indicates that thiadiazole derivatives can induce apoptosis in cancer cells. For example, compounds similar to this compound have been shown to alter the Bax/Bcl-2 ratio in cancer cell lines, thereby promoting apoptotic pathways .
  • Anti-inflammatory Effects : The compound has potential anti-inflammatory activity. Thiadiazole derivatives are reported to inhibit pro-inflammatory cytokines and reduce inflammation in various models .

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
AntimicrobialInhibition of microbial growth
AnticancerInduction of apoptosis via Bax/Bcl-2 modulation
Anti-inflammatoryInhibition of cytokine production

Case Studies

Case Study 1: Anticancer Activity
A study evaluated the effects of a related thiadiazole derivative on MCF-7 breast cancer cells. The compound was found to have an IC50 value indicating significant cytotoxicity. The mechanism involved the activation of caspase pathways leading to programmed cell death .

Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of thiadiazole derivatives against Staphylococcus aureus and Escherichia coli. Results showed that certain derivatives exhibited potent activity with minimum inhibitory concentrations (MICs) in the low micromolar range .

Research Findings

Recent literature highlights the promising potential of this compound as a scaffold for developing new therapeutic agents. Its ability to interact with biological targets suggests that modifications to its structure could enhance its efficacy and selectivity for specific diseases.

Properties

IUPAC Name

5-pentan-3-yl-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3S/c1-3-5(4-2)6-9-10-7(8)11-6/h5H,3-4H2,1-2H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYCCDPREZYWEDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C1=NN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352730
Record name 5-(1-ethylpropyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

229003-14-9
Record name 5-(1-ethylpropyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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